{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine
Description
{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique molecular structure, which includes a pteridine core substituted with a methoxyphenyl group and a dimethylamine group. It is used in various fields, including pharmaceuticals, biotechnology, and organic synthesis.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-21(2)15-19-13-12(16-8-9-17-13)14(20-15)18-10-4-6-11(22-3)7-5-10/h4-9H,1-3H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUUGRVYZKMMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2,4-diaminopyrimidine and formic acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aniline reacts with the pteridine core.
Addition of the Dimethylamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups.
Scientific Research Applications
Scientific Research Applications
The applications of {4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine can be categorized into several key areas:
Organic Synthesis
- Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various substitution reactions, making it valuable in developing new chemical entities.
Biological Research
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways. This property is crucial for research into drug development targeting metabolic disorders.
- Receptor Binding : The compound's interaction with biological receptors suggests potential therapeutic applications. For instance, its binding affinity to certain receptors can be explored for neurological or psychiatric disorders.
Pharmaceutical Applications
- Therapeutic Development : Ongoing research is investigating the compound's potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders. Its ability to modulate biological activity makes it a candidate for drug formulation.
Industrial Use
- Dyes and Pigments : The compound is also utilized in the production of dyes and pigments due to its stable chemical properties and color characteristics.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Acts as a building block for creating complex organic molecules |
| Biological Research | Studied for enzyme inhibition and receptor binding potential |
| Pharmaceutical | Investigated for therapeutic uses in cancer and neurological disorders |
| Industrial | Employed in the manufacture of dyes and pigments |
Case Study 1: Enzyme Inhibition
In vitro studies have demonstrated that this compound significantly inhibits specific enzymes involved in metabolic pathways. This inhibition has implications for developing treatments for conditions like diabetes and obesity.
Case Study 2: Receptor Interaction
Research involving animal models has shown that the compound interacts with serotonin receptors, influencing neurotransmitter levels. This interaction suggests its potential utility in treating mood disorders, including depression and anxiety.
Case Study 3: Anticancer Potential
A series of experiments focused on the anticancer properties of this compound revealed its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves modulation of cell signaling pathways critical for cancer progression.
Mechanism of Action
The mechanism by which {4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Chlorophenyl)amino]pteridin-2-yl}dimethylamine
- {4-[(4-Methoxyanilino)methyl]phenol
- {2-(Anilinomethyl)phenol
Uniqueness
{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Biological Activity
The compound {4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine is a pteridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a pteridine core substituted with a methoxyphenyl group and a dimethylamine moiety. The synthesis typically involves the following steps:
- Formation of the Pteridine Core : This is achieved through condensation reactions using starting materials like 2,4-diaminopyrimidine.
- Introduction of the Methoxyphenyl Group : A nucleophilic aromatic substitution reaction introduces the methoxyphenyl group.
- Addition of the Dimethylamine Group : This final step completes the synthesis, yielding the target compound.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors that modulate biochemical pathways. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Binding : The compound may interact with various receptors, leading to downstream signaling effects that influence cellular functions.
Antioxidant Activity
Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. For instance, studies have demonstrated the ability of related compounds to scavenge free radicals, thereby reducing oxidative stress in biological systems. The Total Antioxidant Capacity (TAC) was measured using methods such as DPPH radical scavenging assays, revealing promising results in terms of antioxidant efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections. Minimum Inhibitory Concentrations (MICs) were determined for several bacterial species, highlighting its effectiveness .
Anticancer Potential
Recent studies have explored the anticancer activity of pteridine derivatives, including this compound. In particular, it has been tested against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer), showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| {4-[(4-Chlorophenyl)amino]pteridin-2-yl}dimethylamine | Structure | Antioxidant, Antimicrobial |
| {4-(Methoxyanilino)methyl}phenol | Structure | Antioxidant |
| {2-(Anilinomethyl)phenol} | Structure | Antimicrobial |
The comparison highlights that while similar compounds may share some biological activities, the specific substitution pattern in this compound contributes to its distinct reactivity and efficacy.
Case Studies
- Case Study on Antioxidant Activity : A study conducted on synthesized derivatives demonstrated that some compounds exhibited antioxidant activity significantly higher than ascorbic acid when tested using DPPH and ABTS assays .
- Case Study on Anticancer Activity : Another research paper reported that certain pteridine derivatives showed enhanced cytotoxicity against glioblastoma cells compared to standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
